(5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol
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Overview
Description
(5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol is a chemical compound with a unique structure that includes a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor molecule, followed by the introduction of the imino group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(5e)-2-Amino-5-(2-pyridinylmethylene)-1,3-thiazol-4(5H)-one: This compound has a similar imino group and pyrrolidine ring structure.
Spiropyrrolidine derivatives: These compounds share the pyrrolidine ring and have been studied for their biological activity.
Uniqueness
(5e)-5-Imino-2,2-dimethylpyrrolidin-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
34211-69-3 |
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Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-hydroxy-5,5-dimethylpyrrolidin-2-imine |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4-3-5(7)8(6)9/h7,9H,3-4H2,1-2H3 |
InChI Key |
XDFYBIJGVCDFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=N)N1O)C |
Origin of Product |
United States |
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